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Executive Summary
This technical guide provides a comprehensive, theoretically grounded prediction of the ¹H

Nuclear Magnetic Resonance (NMR) spectrum for 5-Methoxy-benzo[d]isoxazole-3-
carboxylic acid. In the absence of readily available experimental data, this document serves

as an essential resource for researchers, chemists, and drug development professionals who

may synthesize or encounter this molecule. By dissecting the structure and applying

fundamental NMR principles, supported by spectral data from analogous compounds, we offer

a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants for

each proton. This guide is designed not only to predict a spectrum but also to explain the

causal electronic and structural factors that govern it, thereby providing a framework for the

structural verification of this and related heterocyclic scaffolds.

Introduction: The Significance of Structural
Elucidation
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5-Methoxy-benzo[d]isoxazole-3-carboxylic acid belongs to the benzisoxazole class of

heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its

presence in a variety of biologically active molecules. Accurate structural characterization is the

bedrock of drug discovery and development, ensuring that the molecule being tested is indeed

the molecule intended. ¹H NMR spectroscopy is arguably the most powerful tool for the

unambiguous structural elucidation of organic molecules in solution.[1] This guide provides the

predicted ¹H NMR data to aid researchers in identifying and verifying the synthesis of this

specific compound.

Foundational Principles for ¹H NMR Spectral
Prediction
Predicting a ¹H NMR spectrum involves a systematic analysis of the electronic environment of

every proton in a molecule. The key parameters are chemical shift (δ), which indicates the

electronic environment, and spin-spin coupling (J), which reveals information about neighboring

protons.

Chemical Shift (δ): The position of a signal on the spectrum is determined by the extent of

shielding or deshielding of a proton. Electron-withdrawing groups (e.g., -COOH, the

isoxazole nitrogen) deshield protons, shifting their signals downfield (to a higher ppm value).

Conversely, electron-donating groups (e.g., -OCH₃) shield protons, shifting them upfield (to a

lower ppm value). Aromatic ring currents also induce significant deshielding on attached

protons.[2]

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact magnetically,

causing their signals to split. In aromatic systems, the magnitude of the coupling constant (J,

measured in Hz) is characteristic of the relationship between the protons:

Ortho-coupling (³J): Across three bonds, typically 7–9 Hz.

Meta-coupling (⁴J): Across four bonds, typically 2–3 Hz.

Para-coupling (⁵J): Across five bonds, typically 0–1 Hz (often not resolved).

The logical workflow for predicting a spectrum from a known structure is a cornerstone of

chemical analysis.
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Predictive Analysis Workflow
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Caption: A logical workflow for spectral prediction and verification.

Structural Analysis of 5-Methoxy-benzo[d]isoxazole-
3-carboxylic acid
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To predict the spectrum, we must first identify all chemically distinct proton environments in the

molecule.

H-7 H-6 H-4 -OCH₃ -COOH

Click to download full resolution via product page

Caption: Structure with unique proton environments labeled.

The molecule has five distinct proton sets:

Three aromatic protons on the benzene ring: H-4, H-6, and H-7.

One set of methyl protons from the methoxy group: -OCH₃.

One acidic proton from the carboxylic acid group: -COOH.

Predicted ¹H NMR Spectrum: A Detailed Rationale
The following predictions are based on established substituent chemical shift (SCS) effects and

data from structurally similar benzoxazole and benzisoxazole derivatives found in the literature.

[3][4] The typical solvent for such analysis would be DMSO-d₆, which is capable of dissolving

the carboxylic acid and does not exchange with the acidic proton as readily as D₂O.

The Aromatic Region (δ 7.0–8.0 ppm)
The substitution pattern on the benzene ring will create a distinct three-proton spin system.

H-7: This proton is ortho to the isoxazole ring oxygen and meta to the methoxy group. The

ring oxygen's electronegativity will have a deshielding effect. It has one ortho neighbor (H-6).
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Predicted Shift (δ): ~7.7–7.9 ppm.

Predicted Multiplicity: Doublet (d).

Coupling: Ortho-coupling to H-6, with an expected J value (³JH7-H6) of ~8.5–9.0 Hz.

H-6: This proton is situated ortho to H-7 and para to the isoxazole ring oxygen. It is also meta

to the electron-donating methoxy group, which will provide some shielding.

Predicted Shift (δ): ~7.2–7.4 ppm.

Predicted Multiplicity: Doublet of doublets (dd).

Coupling: It will be split by H-7 (ortho-coupling, ³JH6-H7 ≈ 8.5–9.0 Hz) and by H-4 (meta-

coupling, ⁴JH6-H4 ≈ 2.0–2.5 Hz).

H-4: This proton is adjacent to the electron-withdrawing carboxylic acid group at position 3

and is also ortho to the electron-donating methoxy group at position 5. The methoxy group's

strong activating effect will shield this position, while the adjacent isoxazole nitrogen and

carboxylic acid will have a deshielding influence. It has one meta neighbor (H-6).

Predicted Shift (δ): ~7.4–7.6 ppm.

Predicted Multiplicity: Doublet (d).

Coupling: Meta-coupling to H-6, with an expected J value (⁴JH4-H6) of ~2.0–2.5 Hz.

The Functional Group Region
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and have

no neighboring protons to couple with. They will appear as a sharp singlet. Their chemical

shift is highly characteristic.[3]

Predicted Shift (δ): ~3.9 ppm.

Predicted Multiplicity: Singlet (s).

Integration: 3H.
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Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and its signal is

often broad due to chemical exchange and hydrogen bonding. In a solvent like DMSO-d₆, it

is typically observed at a very downfield position.

Predicted Shift (δ): >13.0 ppm (highly variable and concentration-dependent).

Predicted Multiplicity: Broad singlet (br s).

Integration: 1H.

Summary of Predicted Spectral Data
The predicted ¹H NMR data for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid in DMSO-d₆

are summarized below.

Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Integration

-COOH >13.0
Broad Singlet (br

s)
N/A 1H

H-7 7.7–7.9 Doublet (d)
³JH7-H6 ≈ 8.5–

9.0
1H

H-4 7.4–7.6 Doublet (d)
⁴JH4-H6 ≈ 2.0–

2.5
1H

H-6 7.2–7.4
Doublet of

Doublets (dd)

³JH6-H7 ≈ 8.5–

9.0, ⁴JH6-H4 ≈

2.0–2.5

1H

-OCH₃ ~3.9 Singlet (s) N/A 3H

Protocol for Experimental Verification
To validate the predictions outlined in this guide, the following experimental protocol is

recommended. This adherence to a standardized methodology ensures the trustworthiness

and reproducibility of results.[5]
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5.1. Objective: To acquire a high-resolution ¹H NMR spectrum of 5-Methoxy-
benzo[d]isoxazole-3-carboxylic acid for structural confirmation.

5.2. Materials & Instrumentation:

Sample: 5–10 mg of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.

Solvent: ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).

Internal Standard: Tetramethylsilane (TMS) if not already present in the solvent.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Equipment: 5 mm NMR tube, volumetric pipette, analytical balance.

5.3. Procedure:

Sample Preparation: a. Accurately weigh approximately 5 mg of the sample directly into a

clean, dry NMR tube. b. Add ~0.7 mL of DMSO-d₆ to the NMR tube using a pipette. c. Cap

the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear,

homogeneous solution should be obtained.

Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune

and shim the probe to optimize magnetic field homogeneity. c. Set the spectral width to cover

a range of approximately -1 to 15 ppm. d. Use a standard single-pulse experiment with the

following typical parameters:

Pulse Angle: 30–45 degrees.
Acquisition Time: ~3–4 seconds.
Relaxation Delay: 2–5 seconds.
Number of Scans: 16–64 scans (adjust for desired signal-to-noise ratio).

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b.

Phase correct the resulting spectrum manually. c. Calibrate the chemical shift scale by

setting the residual DMSO solvent peak to δ 2.50 ppm. d. Integrate all signals to determine

the relative proton ratios. e. Analyze the multiplicities and measure the coupling constants for

all split signals.
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5.4. Analysis: Compare the experimentally obtained chemical shifts, integrations, multiplicities,

and coupling constants with the predicted values in the summary table above. A strong

correlation will provide high confidence in the structural assignment.

Conclusion
This guide provides a robust, scientifically-grounded prediction for the ¹H NMR spectrum of 5-
Methoxy-benzo[d]isoxazole-3-carboxylic acid. By systematically analyzing the molecular

structure and applying established principles of NMR spectroscopy, we have detailed the

expected spectral parameters for each proton. The aromatic region is predicted to show a

characteristic three-proton AMX spin system, while the methoxy and carboxylic acid protons will

present as distinct singlets. This predictive analysis, coupled with the provided experimental

protocol, offers researchers a powerful tool for the rapid and confident structural verification of

this important heterocyclic compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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